Dehydro-delta-Tocopherol

Übersicht

Beschreibung

The compound "2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-" is a derivative of benzopyran, a class of organic compounds known for their varied applications in chemical synthesis, pharmaceuticals, and materials science. Benzopyran derivatives are pivotal in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of benzopyran derivatives often involves multistep reactions with specific emphasis on achieving the desired substitution pattern to modulate the compound's physical, chemical, and biological properties. For example, Tripathi, Khan, and Taneja (2003) detailed the synthesis of a benzopyran derivative through a novel condensation reaction, showcasing the complexity and creativity involved in synthesizing such molecules (Tripathi et al., 2003).

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

Dehydro-delta-Tocopherol, wie andere Formen von Vitamin E, ist bekannt für seine antioxidativen Eigenschaften {svg_1}. Es spielt eine entscheidende Rolle beim Schutz biologischer Membranen vor oxidativem Abbau {svg_2}.

Hemmung des Wachstums von Krebszellen

Es wurde festgestellt, dass bestimmte Formen von Tocotrienolen, einschließlich this compound, das Wachstum von Krebszellen hemmen und Apoptose induzieren {svg_3}. Dies wird durch spezifische Mechanismen erreicht, die von Tocopherolen nicht geteilt werden, wie z. B. die Bindung an den Östrogenrezeptor-β (ERβ) und die Auslösung von Stress im endoplasmatischen Retikulum (EndoR) {svg_4}.

Neuroprotektive Aktivität

Es wurde gezeigt, dass this compound neuroprotektive Aktivität besitzt {svg_5}. Studien zeigen, dass bestimmte Formen von Tocotrienolen einen eindeutigen Mechanismus und eine biologische Aktivität haben, die sich deutlich von Tocopherol und insbesondere von α-Tocopherol unterscheidet {svg_6}.

Hemmung der Lipidoxidation in Emulsionen

Es wurde festgestellt, dass this compound die Lipidoxidation in Emulsionen effizient hemmt {svg_7}. Die Auswirkungen geladener Grenzflächen auf die oxidative Stabilität von Sojaöl-in-Wasser (o/w)-Emulsionen wurden in Gegenwart und Abwesenheit von this compound analysiert {svg_8}.

Ausreichende Vitamin-E-Versorgung

This compound spielt zusammen mit anderen Formen von Tocotrienolen eine bedeutende Rolle bei der Beurteilung der Vitamin-E-Versorgung {svg_9}. Es wird vorgeschlagen, sie nicht aufgrund ihrer vermuteten antioxidativen Eigenschaften unter dem Oberbegriff „Vitamin E“ zusammenzufassen {svg_10}.

Rolle bei der Fruchtbarkeit

Der Begriff Vitamin E, der auch this compound umfasst, basierte ursprünglich auf der Fähigkeit, die fetale Reabsorption bei Vitamin-E-Mangelnden Nagetieren oder die Entwicklung von Enzephalomalazie bei Hühnern zu verhindern {svg_11}.

Biochemische Analyse

Biochemical Properties

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity to neutralize free radicals and prevent oxidative stress . This compound also binds to lipid membranes, protecting them from peroxidation and maintaining cellular integrity .

Cellular Effects

The effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- on various cell types are profound. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are critical for cell growth and differentiation . Additionally, this compound affects gene expression by interacting with transcription factors, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes . It also plays a role in cellular metabolism by enhancing mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, initiating a cascade of intracellular signaling events . This compound also acts as an enzyme inhibitor, particularly inhibiting lipoxygenase and cyclooxygenase, which are involved in the inflammatory response . Furthermore, it modulates gene expression by binding to nuclear receptors and influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- change over time. This compound is relatively stable under standard conditions but can degrade when exposed to light and oxygen . Long-term studies have shown that it maintains its antioxidant activity over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated sustained protective effects on cellular function, with minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- vary with different dosages in animal models. At low to moderate doses, it exhibits potent antioxidant and anti-inflammatory effects, improving overall health and reducing the risk of chronic diseases . At high doses, it can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .

Metabolic Pathways

2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into water-soluble metabolites that can be excreted via the urine . This compound also affects metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is transported and distributed through specific transporters and binding proteins . It is incorporated into lipoproteins, which facilitate its transport through the bloodstream to various tissues . This compound accumulates in lipid-rich areas such as cell membranes and adipose tissue, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of 2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- is crucial for its activity. It is predominantly found in the endoplasmic reticulum and mitochondria, where it protects against oxidative damage and supports cellular function . Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its optimal localization and activity .

Eigenschaften

IUPAC Name |

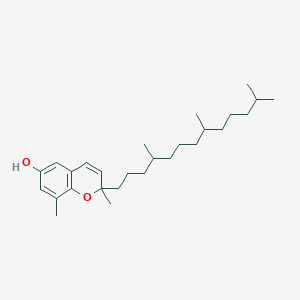

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h15,17-22,28H,7-14,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGYJQTVMVOWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C=C2)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What kind of bioactivity could be expected from compounds isolated from Stemona species, and how are these compounds typically characterized?

A1: Stemona species are known to produce various bioactive compounds, including alkaloids and tocopherol derivatives. Research on Stemona sessilifolia [] revealed the presence of bibenzyls and tocopherols exhibiting antibacterial activities, particularly against Staphylococcus aureus and S. epidermidis. Another study [] highlighted the presence of alkaloids like tuberostemonine and stemoninine in Stemona tuberosa which showed variations in their accumulation depending on the plant's geographical location. These compounds are often characterized and quantified using techniques like HPLC-UV-DAD/ELSD and NMR [, ].

Q2: How does the structure of these naturally derived compounds relate to their observed biological activities?

A2: The structure-activity relationship (SAR) is crucial in understanding how different structural features of a compound contribute to its bioactivity. For instance, in Stemona tuberosa, the presence of specific alkaloids like tuberostemonine or stemoninine could be linked to variations in flower morphology and potentially different bioactivities []. Further research focusing on the SAR of "2H-1-Benzopyran-6-ol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-" would be needed to understand how its structure relates to potential biological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.